N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core and a dimethoxybenzamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol.
Introduction of the Dimethoxybenzamide Moiety: The final step involves the coupling of the pyrazoloquinoline core with 3,5-dimethoxybenzoic acid or its derivatives under appropriate reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide
- N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-5-26-21-18(11-14-7-6-13(2)8-19(14)23-21)20(25-26)24-22(27)15-9-16(28-3)12-17(10-15)29-4/h6-12H,5H2,1-4H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDOOYOWNFUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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